molecular formula C10H13BrOS B13274894 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol

2-(4-Bromothiophen-3-yl)cyclohexan-1-ol

Cat. No.: B13274894
M. Wt: 261.18 g/mol
InChI Key: WNYZNIAFZRHMKF-UHFFFAOYSA-N
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Description

2-(4-Bromothiophen-3-yl)cyclohexan-1-ol is an organic compound with the molecular formula C10H13BrOS and a molecular weight of 261.18 g/mol . This compound features a bromothiophene group attached to a cyclohexanol moiety, making it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol typically involves the bromination of thiophene followed by a cyclohexanol substitution. One common method is the Suzuki-Miyaura coupling reaction, which uses a palladium catalyst to couple a bromothiophene derivative with a cyclohexanol derivative . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromothiophen-3-yl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: 2-(4-Bromothiophen-3-yl)cyclohexanone.

    Reduction: 2-(4-Thiophen-3-yl)cyclohexan-1-ol.

    Substitution: 2-(4-Aminothiophen-3-yl)cyclohexan-1-ol or 2-(4-Thiophen-3-ylthio)cyclohexan-1-ol.

Scientific Research Applications

2-(4-Bromothiophen-3-yl)cyclohexan-1-ol is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a potential lead compound for drug development.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromothiophen-3-yl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromothiophene group can engage in π-π interactions with aromatic residues, while the hydroxyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Bromothiophen-3-yl)cyclohexanone: Similar structure but with a ketone group instead of a hydroxyl group.

    2-(4-Thiophen-3-yl)cyclohexan-1-ol: Similar structure but without the bromine atom.

    2-(4-Aminothiophen-3-yl)cyclohexan-1-ol: Similar structure but with an amino group instead of a bromine atom.

Uniqueness

2-(4-Bromothiophen-3-yl)cyclohexan-1-ol is unique due to the presence of both a bromothiophene group and a cyclohexanol moiety.

Properties

Molecular Formula

C10H13BrOS

Molecular Weight

261.18 g/mol

IUPAC Name

2-(4-bromothiophen-3-yl)cyclohexan-1-ol

InChI

InChI=1S/C10H13BrOS/c11-9-6-13-5-8(9)7-3-1-2-4-10(7)12/h5-7,10,12H,1-4H2

InChI Key

WNYZNIAFZRHMKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C2=CSC=C2Br)O

Origin of Product

United States

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